molecular formula C14H9ClN2O3 B12930725 9-Chloro-5-methoxy-3-nitroacridine CAS No. 1744-99-6

9-Chloro-5-methoxy-3-nitroacridine

Cat. No.: B12930725
CAS No.: 1744-99-6
M. Wt: 288.68 g/mol
InChI Key: GDGUIIZNYIXNDE-UHFFFAOYSA-N
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Description

9-Chloro-5-methoxy-3-nitroacridine is a heterocyclic compound featuring a tricyclic acridine core substituted with chlorine (Cl) at position 9, methoxy (OCH₃) at position 5, and nitro (NO₂) at position 3. The acridine skeleton is known for its planar structure and ability to intercalate into DNA, making derivatives of interest in medicinal chemistry and materials science .

Properties

CAS No.

1744-99-6

Molecular Formula

C14H9ClN2O3

Molecular Weight

288.68 g/mol

IUPAC Name

9-chloro-5-methoxy-3-nitroacridine

InChI

InChI=1S/C14H9ClN2O3/c1-20-12-4-2-3-10-13(15)9-6-5-8(17(18)19)7-11(9)16-14(10)12/h2-7H,1H3

InChI Key

GDGUIIZNYIXNDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C3C=C(C=CC3=C2Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-methoxy-3-nitroacridine typically involves the nitration of 9-chloro-5-methoxyacridine. The process begins with the chlorination of 5-methoxyacridine, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-methoxy-3-nitroacridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, 9-Chloro-5-methoxy-3-nitroacridine is used as a building block for the synthesis of more complex acridine derivatives. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a DNA intercalator. Its ability to insert between DNA base pairs makes it a candidate for developing new anticancer agents and studying DNA-protein interactions .

Medicine

Medicinally, this compound and its derivatives are explored for their cytotoxic properties. They are being investigated as potential treatments for various cancers due to their ability to disrupt DNA replication in cancer cells .

Industry

In the industrial sector, this compound is used in the development of dyes and pigments. Its stable aromatic structure and vibrant color make it suitable for various applications in the textile and printing industries .

Mechanism of Action

The primary mechanism of action of 9-Chloro-5-methoxy-3-nitroacridine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This disruption can lead to cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 9-Chloro-5-methoxy-3-nitroacridine can be contextualized by comparing it to analogs within the acridine family and pyridine-based derivatives with similar substituent patterns.

Acridine Derivatives

Acridine derivatives often differ in substituent type, position, and electronic effects. Key comparisons include:

Compound Name Substituents Key Features Reference
10-Methylacridinium derivatives Methyl (position 10), amino/imino groups Enhanced stability due to quaternary nitrogen; used in dyes and sensors
9-Nitroacridine NO₂ (position 9) High DNA intercalation potential but limited solubility
5-Methoxyacridine OCH₃ (position 5) Improved solubility; electron-donating effects alter redox properties

Key Observations:

  • Substituent Position: The placement of Cl at position 9 in the target compound contrasts with 9-nitroacridine, where NO₂ occupies this site. This difference likely reduces steric hindrance in intercalation compared to bulkier nitro groups .

Pyridine-Based Analogs

Pyridine derivatives with analogous substituent patterns share functional group similarities but differ in core structure:

Compound Name Substituents Similarity Score Key Features Reference
2-Chloro-4-methoxy-3-nitropyridine Cl (2), OCH₃ (4), NO₂ (3) 0.96 High solubility; used as a synthetic intermediate
2-Chloro-5-methoxy-3-nitropyridine Cl (2), OCH₃ (5), NO₂ (3) 0.87 Lower planarity reduces DNA interaction

Key Observations:

  • Core Structure Impact: The pyridine analogs’ monocyclic structure limits their planar intercalation capability compared to the tricyclic acridine system. However, the shared substituents (Cl, OCH₃, NO₂) suggest comparable synthetic challenges, such as regioselective nitration and protection of methoxy groups .
  • Similarity Scores : The high similarity score (0.96) for 2-Chloro-4-methoxy-3-nitropyridine highlights structural resemblance in substituent positioning, though biological activity diverges due to core differences.

Biological Activity

9-Chloro-5-methoxy-3-nitroacridine (C15H10ClN3O3) is a compound belonging to the acridine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article reviews the biological activities of this compound, focusing on its mechanisms of action, anticancer properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H10ClN3O3
  • Molecular Weight : 303.71 g/mol
  • CAS Number : 1744-99-6

The biological activity of this compound is primarily attributed to its interaction with DNA and various cellular pathways. The compound exhibits:

  • DNA Intercalation : It binds to DNA, disrupting replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells .
  • Topoisomerase Inhibition : Similar to other acridine derivatives, it may inhibit topoisomerases, enzymes critical for DNA unwinding during replication .
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, contributing to its cytotoxic effects against tumor cells .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Cycle Arrest :
    • Research indicates that this compound induces cell cycle arrest at the G0/G1 phase in various cancer cell lines, including breast and lung cancer cells . This effect is mediated by the activation of p53 and subsequent phosphorylation of histone H2A.X, indicating DNA damage.
  • Apoptosis Induction :
    • The compound has been shown to trigger apoptosis via caspase-dependent pathways. In vitro studies demonstrated that treatment with this compound resulted in increased apoptosis markers in human cancer cell lines .
  • Cytotoxicity :
    • The cytotoxic effects were evaluated using the MTT assay, revealing significant inhibition of cell proliferation with IC50 values in the low micromolar range against various cancer cell lines .

Study Overview

A series of experiments were conducted to assess the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism
Study 1MiaPaCa-21.5DNA intercalation, apoptosis induction
Study 2A5494.0Topoisomerase inhibition
Study 3U9370.90ROS generation, cell cycle arrest

Detailed Findings

  • Study on Lung Adenocarcinoma Cells :
    • The compound was tested on lung adenocarcinoma cells (A549), showing significant cytotoxicity with an IC50 value of 4 µM. Mechanistic studies revealed that it induced apoptosis through ROS generation and activation of apoptotic pathways .
  • Breast Cancer Cell Studies :
    • In studies involving breast cancer cell lines, this compound demonstrated a strong ability to induce G0/G1 phase arrest and apoptosis via p53 pathway activation, suggesting its potential as a therapeutic agent for breast cancer treatment .

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